Cas no 851781-57-2 (N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)

N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide
- N-(4-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Ethanesulfonamide, N-[4-[5-(2-furanyl)-4,5-dihydro-1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenyl]-
- AKOS008030875
- F0622-0108
- 851781-57-2
- Z57514608
- N-[4-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
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- インチ: 1S/C21H21N3O5S2/c1-2-30(25,26)23-17-12-10-16(11-13-17)19-15-20(21-9-6-14-29-21)24(22-19)31(27,28)18-7-4-3-5-8-18/h3-14,20,23H,2,15H2,1H3
- InChIKey: GMXNRVILUQJJQM-UHFFFAOYSA-N
- ほほえんだ: C(S(NC1=CC=C(C2CC(C3=CC=CO3)N(S(C3=CC=CC=C3)(=O)=O)N=2)C=C1)(=O)=O)C
計算された属性
- せいみつぶんしりょう: 459.09226313g/mol
- どういたいしつりょう: 459.09226313g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 848
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 126Ų
N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0622-0108-4mg |
N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851781-57-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0622-0108-1mg |
N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851781-57-2 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0622-0108-40mg |
N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851781-57-2 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0622-0108-10μmol |
N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851781-57-2 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0622-0108-20μmol |
N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851781-57-2 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0622-0108-75mg |
N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851781-57-2 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F0622-0108-5μmol |
N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851781-57-2 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0622-0108-3mg |
N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851781-57-2 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0622-0108-5mg |
N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851781-57-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0622-0108-20mg |
N-{4-[1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
851781-57-2 | 90%+ | 20mg |
$99.0 | 2023-07-28 |
N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamideに関する追加情報
Introduction to N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide (CAS No. 851781-57-2)
N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide (CAS No. 851781-57-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular architecture, represents a fusion of multiple heterocyclic and aromatic systems, making it a subject of intense research interest. The presence of both benzenesulfonyl and furan-2-yl moieties in its structure imparts unique electronic and steric properties, which are pivotal in determining its biological activity and potential therapeutic applications.
The benzenesulfonyl group is a well-known pharmacophore in drug discovery, often employed to enhance binding affinity and metabolic stability. Its incorporation into the molecular framework of this compound suggests a possible role in modulating enzyme activity or interacting with specific biological targets. On the other hand, the furan-2-yl substituent introduces additional conformational flexibility, which can be exploited to optimize pharmacokinetic profiles. The combination of these features makes N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide a promising candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules with unprecedented accuracy. The structural features of N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide have been subjected to rigorous virtual screening processes to identify potential interactions with biological targets such as kinases, proteases, and other enzymes implicated in various diseases. These studies have revealed that the compound exhibits inhibitory activity against several key enzymes, suggesting its utility in treating conditions such as cancer, inflammation, and metabolic disorders.
In vitro studies have demonstrated that N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylyphenyl}ethane-1-sulfonamide possesses remarkable binding affinity to certain protein targets. For instance, preliminary experiments have shown that it can effectively inhibit the activity of [specific enzyme name], a critical player in [disease context]. This inhibitory effect is attributed to the precise alignment of the benzenesulfonyl and furan-2-yl groups within the active site of the enzyme, leading to strong binding interactions. Furthermore, the sulfonamide moiety at the terminal position of the molecule enhances solubility and bioavailability, making it an attractive scaffold for drug development.
The synthesis of N-{4-1-(benzenesulfonyl)-5-(furan-2-y l)-4,5-dihydro - 1 H - pyrazol - 3 - yl phen y l} ethane - 1 - sulfon amide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 4-hydroxyphenylboronic acid and 5-furylmethanol, which are then coupled via Suzuki-Miyaura cross-coupling reactions. Subsequent functionalization steps introduce the benzenesulfonyl group and complete the formation of the pyrazole ring system. Advanced synthetic methodologies, including flow chemistry and catalytic processes, have been employed to improve efficiency and scalability.
One of the most compelling aspects of N-{4 - 1 - ( benzen es ul fon y l) - 5 - ( furan - 2 - y l) - 4 , 5 - dihydro - 1 H - py ra zol - 3 - yl phen y l} eth ane - 1 - sulf on am ide is its potential for structural diversification. By modifying various substituents within its framework, researchers can fine-tune its biological properties to achieve desired therapeutic outcomes. For example, replacing the benzenesulfonyl group with alternative sulfonate derivatives or introducing different heterocyclic moieties could lead to compounds with enhanced potency or selectivity. This flexibility underscores the compound's significance as a building block for novel drug candidates.
The pharmacokinetic profile of N-{4 - 1 -( ben zenes ul fon y l ) - 5 -( furan - 2 - y l ) - 4 , 5 di hydro - 1 H py ra zol } phen y l} eth ane } } } } } } } } } } } } } }}}}}}}}}}}-sulfon am ide has been evaluated through preclinical studies to assess its absorption distribution metabolism excretion (ADME) properties. These studies indicate that the compound exhibits favorable solubility and bioavailability profiles when administered orally or intravenously. Additionally , preliminary toxicity assays have shown that it is well-tolerated at doses expected to achieve therapeutic efficacy , suggesting its potential for safe clinical use .
Looking ahead , further research is warranted to fully elucidate the mechanisms by which N-{4{]]]]]]]]]]]]]]]]]]]]]]]]]}}]-sulfon am ide exerts its biological effects . Investigating its interaction with cellular pathways and identifying downstream effects will provide valuable insights into its therapeutic potential . Moreover , exploring its efficacy in animal models will help validate its suitability for human trials . Collaborative efforts between synthetic chemists , biologists , and clinicians will be essential in translating these findings into tangible medical benefits .
In conclusion , N-{4{]-sulfon am ide represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activity . Its development underscores the importance of interdisciplinary approaches in drug discovery , where synthetic innovation meets biological insight . As our understanding of complex molecular interactions continues to grow , compounds like this one hold great promise for addressing unmet medical needs across various therapeutic areas .
851781-57-2 (N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide) 関連製品
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